molecular formula C6H6ClFN2S B8195452 2-Ethylthio-4-chloro-5-fluoro-pyrimidine

2-Ethylthio-4-chloro-5-fluoro-pyrimidine

Cat. No. B8195452
M. Wt: 192.64 g/mol
InChI Key: PZTXHQIAXSYJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylthio-4-chloro-5-fluoro-pyrimidine is a useful research compound. Its molecular formula is C6H6ClFN2S and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal and Pharmaceutical Applications : A study highlights the potential of compounds like 2-Ethylthio-4-chloro-5-fluoro-pyrimidine in medicinal and pharmaceutical applications, particularly due to its nitrogen-containing heterocyclic structure and ability to interact with various atoms (Gandhi et al., 2016).

  • Corrosion Inhibition : Fluorine-substituted thiomethyl pyrimidine derivatives, including variants of this compound, are effective in inhibiting mild steel corrosion in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors is directly proportional to their concentration (Kumar et al., 2020).

  • Anti-HIV Drugs : 2'-Fluoro-2',3'-dideoxyarabinofuranosylpyrimidines, which are structurally related to this compound, have been studied for their potential as anti-HIV drugs. They show increased stability and are considered for use in AIDS treatments (Siddiqui et al., 1992).

  • Photophysical Properties : Derivatives of pyrimidine, similar to this compound, have been studied for their strong fluorescence intensity, which is valuable for various applications, including photophysical analysis (Ebrahimpour et al., 2017).

  • Anti-inflammatory and Analgesic Agents : Novel derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, related to this compound, show potential as anti-inflammatory and analgesic agents, with certain substitutions demonstrating high efficacy (Muralidharan et al., 2019).

  • Anti-Cancer Agents : C-6 fluoroalkylated pyrimidine derivatives demonstrate potential as novel anti-cancer agents, owing to their specific molecular interactions (Krištafor et al., 2009).

  • Chemical Synthesis : Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, closely related to this compound, can be transformed into various products through nucleophilic substitution reactions, demonstrating its versatility in chemical synthesis (Shadbolt & Ulbricht, 1967).

properties

IUPAC Name

4-chloro-2-ethylsulfanyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTXHQIAXSYJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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